molecular formula C79H105N21O13S B013178 [D-Trp7,9,10]-Substance P CAS No. 89430-38-6

[D-Trp7,9,10]-Substance P

Cat. No. B013178
CAS RN: 89430-38-6
M. Wt: 1588.9 g/mol
InChI Key: ZDXXOQXJCDHSRG-GGDSLUOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [D-Trp7,9,10]-Substance P and related analogues typically employs solid-phase peptide synthesis techniques. For instance, the preparation of analogues containing D-Trp in positions 7, 9, and 10 utilizes hydroxymethyl resin, with the amino acid residues being replaced by D-Trp, D-Phe, D-Val, or D-Pro to study their agonist or antagonist activities (Dutta et al., 1986). Another approach involves the synthesis of 11C-labelled [D-Trp7,9]-Substance P for imaging studies, showcasing the versatility of synthetic strategies for functionalizing Substance P (Franzén et al., 1988).

Molecular Structure Analysis

The conformational analysis of Substance P analogues, including those with D-Trp substitutions, is crucial for understanding their interaction with receptors. Studies employing techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Molecular Dynamics (MD) simulations have revealed that the presence of D-Trp can induce specific structural motifs conducive to receptor binding. For example, [D-Arg1, D-Trp7,9, Leu11]-SP and related peptides exhibit a high dependence on solvent for their structure, adopting beta-turns in polar solvents and helices in hydrophobic environments, which correlates with their receptor binding potency (Prabhu et al., 2005).

Chemical Reactions and Properties

The chemical properties of [D-Trp7,9,10]-Substance P, including its stability, reactivity, and interactions with biological molecules, are influenced by the incorporation of D-Trp residues. Studies on the metabolism and degradation of Substance P analogues provide insights into their stability and potential in vivo applications. For instance, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P exhibits specific in vivo metabolism, highlighting the importance of understanding the chemical properties of these peptides for therapeutic applications (Jones et al., 1997).

Physical Properties Analysis

The physical properties of [D-Trp7,9,10]-Substance P, such as solubility, stability, and aggregation behavior, are essential for its biological activity and therapeutic potential. The solubility and stability of these peptides in various solvents and under different conditions can significantly affect their bioavailability and efficacy. Research on the surface activity and molecular shapes of Substance P and its antagonists, including those with D-Trp substitutions, demonstrates the impact of peptide conformation on biological activity (Seelig, 1990).

Scientific Research Applications

  • Neuropharmacological Applications : [D-Trp7,9,10]-Substance P acts as a substance P antagonist with activity in the central nervous system (CNS). It attenuates drug-induced increases in motor activity, suggesting its potential in regulating CNS functions (Elliott & Iversen, 1987). Additionally, it has been shown to elevate thermal and mechanical nociceptive thresholds but may cause significant motor function impairments (Roudriguez, Salt, Cahusac, & Hill, 1983).

  • Cancer Research : In cancer research, [D-Trp7,9,10]-Substance P and its derivatives, like [d-Arg1,d-Phe5,d-Trp7,9,Leu11]substance P, have shown promise. They induce apoptosis in lung cancer cell lines and are considered potential therapeutic compounds for treating small cell lung cancer (Reeve & Bleehen, 1994); (Jarpe et al., 1998). These compounds may be targeted to primary lung tumors and have exhibited in vitro activity against various human cancer cell lines (Jones et al., 1997).

  • Neurotransmission and Analgesia : [D-Trp7,9,10]-Substance P is implicated in neurotransmission, particularly in sensory and motor functions. It is a neurotransmitter for primary nociceptor afferents and might have a role in motor control (Piercey et al., 1981). Additionally, its analogues like [D-Pro2,D-Trp7,9]-SP are antagonists of substance P and can cause analgesia by inhibiting substance P at receptors (Lembeck, Folkers, & Donnerer, 1981).

  • Immunological Responses : Substance P, including its analogues, can stimulate the proliferation of human T lymphocytes in vitro, suggesting a unique mechanism for regulating immunological responses by peripheral nerve-derived factors (Payan, Brewster, & Goetzl, 1983).

Mechanism of Action

  • Pain Perception : By binding to NK1 receptors in the spinal cord and brain, it enhances pain transmission and sensitization .

Safety and Hazards

  • Environmental Impact : Minimal environmental impact due to low quantities used in research .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXXOQXJCDHSRG-GGDSLUOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H105N21O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Trp7,9,10]-Substance P

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Trp7,9,10]-Substance P
Reactant of Route 2
[D-Trp7,9,10]-Substance P
Reactant of Route 3
[D-Trp7,9,10]-Substance P
Reactant of Route 4
[D-Trp7,9,10]-Substance P
Reactant of Route 5
[D-Trp7,9,10]-Substance P
Reactant of Route 6
[D-Trp7,9,10]-Substance P

Q & A

Q1: What is the primary mechanism of action of [D-Trp7,9,10]-Substance P?

A1: [D-Trp7,9,10]-Substance P acts as a tachykinin antagonist, meaning it blocks the actions of tachykinins like Substance P. While the exact mechanism isn't detailed in these papers, it likely competes with endogenous tachykinins for binding to tachykinin receptors, preventing their activation. []

Q2: Are there structural analogues of [D-Trp7,9,10]-Substance P with varying affinities for different bombesin receptor subtypes?

A4: Yes, research highlights other Substance P analogs and bombesin receptor antagonists with varying affinities for different subtypes. For instance, [D-Arg1,D-Trp7,9,Leu11]-Substance P shows a higher affinity for the neuromedin B-preferring bombesin receptor subtype compared to the gastrin-releasing peptide-preferring subtype. [] This difference in affinity suggests the possibility of designing more selective antagonists targeting specific bombesin receptor subtypes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.